Moxidectin-d3 Moxidectin-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC14500276
InChI: InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3
SMILES:
Molecular Formula: C37H53NO8
Molecular Weight: 642.8 g/mol

Moxidectin-d3

CAS No.:

Cat. No.: VC14500276

Molecular Formula: C37H53NO8

Molecular Weight: 642.8 g/mol

* For research use only. Not for human or veterinary use.

Moxidectin-d3 -

Specification

Molecular Formula C37H53NO8
Molecular Weight 642.8 g/mol
IUPAC Name (1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3
Standard InChI Key YZBLFMPOMVTDJY-PDCIGAOYSA-N
Isomeric SMILES [2H]C([2H])([2H])O/N=C/1\C[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]([C@H]1C)/C(=C/C(C)C)/C
Canonical SMILES CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Introduction

Chemical Identity and Role of Moxidectin-d3

Moxidectin-d3 is a tri-deuterated isotopologue of moxidectin, a macrocyclic lactone anthelmintic. The substitution of three hydrogen atoms with deuterium at specific positions enhances its molecular mass without significantly altering its chemical behavior, making it ideal for use as an internal standard in mass spectrometry . In the context of LC-MS/MS assays, Moxidectin-d3 co-elutes with native moxidectin but is distinguishable by its mass-to-charge ratio (m/z), thereby enabling accurate quantification through isotopic dilution .

Analytical Applications in Pharmacokinetic Studies

LC-MS/MS Method Development

A validated LC-MS/MS method utilizing Moxidectin-d3 was developed to quantify moxidectin in plasma samples from a phase IIa clinical trial involving Strongyloides stercoralis-infected adults . Key parameters of the method include:

Table 1: LC-MS/MS Method Parameters for Moxidectin Quantification

ParameterSpecification
Internal StandardMoxidectin-d3 (40 ng/mL in methanol:acetonitrile)
Extraction Volume300 µL
Chromatography ColumnLuna C8(2) (30 × 2.0 mm, 3 µm)
Mobile Phase Gradient0.05% formic acid in water (A) and methanol (B)
Mass TransitionsMoxidectin: 640.4 → 528.5 m/z; Moxidectin-d3: 643.4 → 531.5 m/z
Linear Range1.5–250 ng/mL (R² > 0.99)
Lower Limit of Quantification1.5 ng/mL
Precision (CV%)<14.5%
Accuracy89.3–107.5%

This method demonstrated robustness across 762 plasma samples, with 96.8% of reanalyzed samples showing <15% deviation from initial concentrations .

Role in Pharmacokinetic Assessments

In a dose-escalation study (2–12 mg moxidectin), Moxidectin-d3 enabled precise measurement of pharmacokinetic parameters, including:

  • Area Under the Curve (AUC₀–∞): 1907 ± 1552 ng·h/mL (8 mg fixed dose)

  • Apparent Clearance (CL/F): 4.47 L/h (70 kg individual)

  • Interindividual Variability: 15.3-fold range in AUC₀–∞ for moxidectin

The use of Moxidectin-d3 minimized matrix effects and ionization variability, critical for reliable PK modeling in heterogeneous populations .

Pharmacokinetic Findings from Clinical Trials

Comparative Exposure with Ivermectin

In a randomized trial comparing moxidectin (8 mg) and ivermectin (0.2 mg/kg) combinations, Moxidectin-d3-facilitated assays revealed:

Table 2: Pharmacokinetic Parameters of Moxidectin vs. Ivermectin

ParameterMoxidectin (n=58)Ivermectin (n=58)
AUC₀–∞ (ng·h/mL)3405 (742–11376)1906 (692–5900)
Cₘₐₓ (ng/mL)20.8–314.5Not Reported
T₁/₂ (h)Derived from λₐDerived from λₐ
CL/F (L/h)0.7–10.8Not Reported

Geometric mean ratios (GMRs) for AUC₀–t and Cₘₐₓ between moxidectin and ivermectin regimens fell within 80–125%, confirming no clinically significant drug interactions .

Limitations and Future Directions

Current data on Moxidectin-d3 are derived predominantly from a single LC-MS/MS validation study . Further research is needed to:

  • Characterize the synthetic pathway and stability of Moxidectin-d3 under varying storage conditions.

  • Expand its application to other matrices (e.g., cerebrospinal fluid, tissue homogenates).

  • Validate cross-laboratory reproducibility in multicenter trials.

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